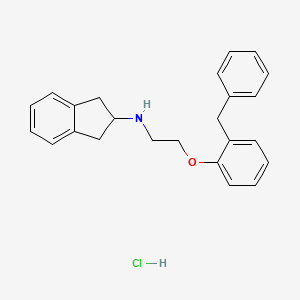

![molecular formula C12H10N2O3 B1295707 N-[4-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)苯基]乙酰胺 CAS No. 5702-75-0](/img/structure/B1295707.png)

N-[4-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of acetamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which are evaluated as opioid kappa agonists. The synthesis involves exploring different N-acyl, N-alkyl, and amino functions to optimize the activity. Similarly, paper details the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide, indicating a method of introducing silyl groups to the acetamide structure. These methods could potentially be adapted for the synthesis of the compound .

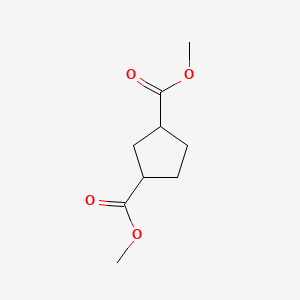

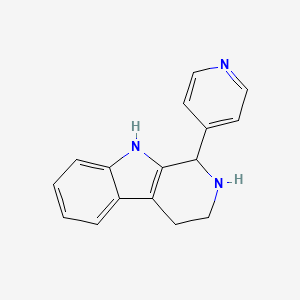

Molecular Structure Analysis

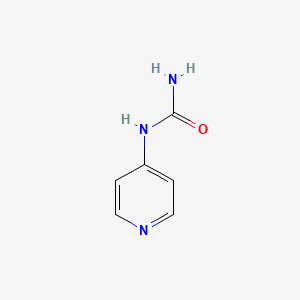

The molecular structure of acetamide derivatives is crucial for their biological activity. Paper discusses the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide, highlighting the planarity of the amide unit and the dihedral angles with the benzene and pyridine rings. This information is valuable for understanding the conformational preferences of acetamide derivatives, which could be relevant for "N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide".

Chemical Reactions Analysis

The reactivity of acetamide derivatives is explored in paper , where N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide is used as a precursor for synthesizing pyridazine and pyrimidine derivatives. This demonstrates the versatility of acetamide derivatives in chemical reactions, which could be applicable to the compound for the synthesis of various heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Paper describes the synthesis and characterization of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, including its crystal structure and intermolecular hydrogen bonding. Paper investigates the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, providing insights into the effect of reaction conditions on yield and the characterization of the compound. These studies contribute to the understanding of how structural features affect the properties of acetamide derivatives.

科学研究应用

衍生物合成

该化合物可用于合成各种衍生物。 例如,它可以与仲胺反应生成4-[3-(N,N-二烷基氨基)]-2,5-二氧代-2,3,4,5-四氢-1H-吡咯-1-基)苯磺酰胺 .

生物活性

该化合物由于存在两个重要的结构片段:活化的双键和酰亚胺基团,表现出高且多样的生物活性 .

抑制活性

它对各种蛋白质具有选择性抑制活性,例如膜酶环氧合酶,它是在前列腺素生物合成过程中产生的 ,以及酶激酶,它在所有生物体内的细胞内信号传导机制中起着至关重要的作用 .

抗念珠菌和抗结核特性

抗肿瘤活性

该化合物已被用于合成具有高抗肿瘤活性 ,抗心律失常,抗组胺,抗胆固醇 ,以及催眠和镇静活性的琥珀酰亚胺 .

抗菌活性

磺胺酰胺及其衍生物,可以从该化合物合成,是最早的合成抗菌药物的代表之一 . 它们在临床上被用作抗菌 ,抗炎 ,降压 ,以及抗青光眼剂,以及碳酸酐酶抑制剂 .

抗微生物活性

制药应用

作用机制

Target of Action

The primary targets of N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide are various proteins, including the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Mode of Action

This compound interacts with its targets through its two important structural fragments: an activated double bond and an imide group . These fragments allow the compound to easily take up a variety of nucleophilic and electrophilic reagents .

Biochemical Pathways

The compound affects the biochemical pathways related to the biosynthesis of prostaglandin and intracellular signaling mechanisms . It enters cycloaddition reactions and also undergoes facile polymerization and copolymerization with various unsaturated compounds .

Pharmacokinetics

The compound’s solubility in organic solvents suggests that it may have good absorption and distribution characteristics

Result of Action

The compound exhibits selective inhibitory activity against its target proteins . It has been associated with anticandidiasis and antituberculosis properties . Additionally, it has been used to synthesize succinimides with high antitumor , antiarrhythmic, antihistamine, anticholesteremic , and hypnotic and sedative activities .

Action Environment

The compound is a solid, typically appearing as white crystals . It is slightly soluble in water but can dissolve in organic solvents . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability.

安全和危害

未来方向

属性

IUPAC Name |

N-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12(14)17/h2-7H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFMVORCQKXLRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292267 |

Source

|

| Record name | N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5702-75-0 |

Source

|

| Record name | 5702-75-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)